Cas no 1110-80-1 (Pipacycline)

Pipacycline structure
Pipacycline structure
Nome del prodotto:Pipacycline
Numero CAS:1110-80-1
MF:C29H38N4O9
MW:586.633428096771
CID:141776
PubChem ID:54686184

Pipacycline Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)-
    • pipacycline
    • Hydroxyethyl-piperazinomethyl-tetracyclin
    • Mepicycline
    • penimepicycline
    • Pipacicline
    • Pipacyclinum
    • Sieromicin
    • Tetrasolvina
    • (4S)-4β-Dimethylamino-1,4,4aβ,5,5aβ,6,11,12a-octahydro-3,6α,10,12,12aβ-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
    • Pipaciclina
    • Mepiciclina
    • Valtomicina
    • Valtomycin
    • N-((4-(2-Hydroxyethyl)-1-piperazinyl)methyl)tetracycline
    • N-(4-(beta-Hydroxyethyl)diethylenediamino-1-methyl)tetracycline
    • PQ3P6082I5
    • Ambraveine
    • Ambra-vena
    • Pipacycline [INN]
    • Pipacyclinum [INN-Latin]
    • Pipaciclina [INN-Spanish]
    • 4-DIMETHYLAMINO-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,6,10,12,12A-PENTA-HYDROXY-N-((4-(2-HYDROXYETHYL)-1-PIPERAZINYL)METHYL)-6-METHYL-1,11-DIOXO-2-NAPHTHACENECARBOXAMIDE
    • (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
    • J-002518
    • CHEBI:75262
    • EINECS 214-176-3
    • (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
    • 4-Dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
    • UNII-PQ3P6082I5
    • PIPACYCLINE [MI]
    • 1110-80-1
    • AKOS003588972
    • (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
    • DTXSID00891415
    • 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-
    • Q27145181
    • NSC-69335
    • CHEMBL2105824
    • MFCD00864861
    • Pipacyclin
    • NSC 69335
    • XATZHCXBMKRRDO-REHNUXHNSA-N
    • RAUQZDNDLCIQFJ-REHNUXHNSA-N
    • Pipacycline; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)-; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12
    • Pipacycline
    • Inchi: 1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1
    • Chiave InChI: RAUQZDNDLCIQFJ-REHNUXHNSA-N
    • Sorrisi: O([H])[C@@]12C(=C(C(N([H])C([H])([H])N3C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C3([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@@]1([H])C(=C(C3C(=C([H])C([H])=C([H])C=3[C@@]1(C([H])([H])[H])O[H])O[H])O[H])C2=O)N(C([H])([H])[H])C([H])([H])[H])=O)O[H]

Proprietà calcolate

  • Massa esatta: 586.26400
  • Massa monoisotopica: 586.26387880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 6
  • Complessità: 1200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 194
  • XLogP3: -2.3

Proprietà sperimentali

  • PSA: 194.34000
  • LogP: -0.74940
  • Rotazione specifica: D20 -195° (c = 0.5); D20 -175° (c = 0.5 in methanol)

Pipacycline Informazioni sulla sicurezza

  • Tossicità:LD50 i.v. in white mice: 188 mg/kg (Scalvini, Delmonte)

Pipacycline Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73534-25mg
Pipacycline
1110-80-1 98%
25mg
¥4204.00 2022-04-26
TRC
P475703-5mg
Pipacycline
1110-80-1
5mg
$98.00 2023-05-17
TRC
P475703-10mg
Pipacycline
1110-80-1
10mg
$155.00 2023-05-17
BioAustralis
BIA-P1473-1 mg
Pipacycline
1110-80-1 >95%byHPLC
1mg
$140.00 2023-08-30
BioAustralis
BIA-P1473-1mg
Pipacycline
1110-80-1 >95% by HPLC
1mg
$180.00 2024-09-24
TRC
P475703-50mg
Pipacycline
1110-80-1
50mg
$ 800.00 2023-09-06
A2B Chem LLC
AE16476-10mg
pipacycline
1110-80-1
10mg
$659.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73534-5mg
Pipacycline
1110-80-1 98%
5mg
¥916.00 2022-04-26
BioAustralis
BIA-P1473-5 mg
Pipacycline
1110-80-1 >95%byHPLC
5mg
$490.00 2023-08-30
A2B Chem LLC
AE16476-5mg
pipacycline
1110-80-1
5mg
$509.00 2024-04-20
Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd